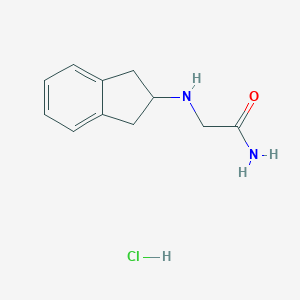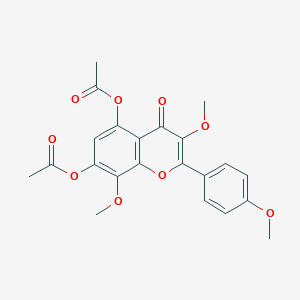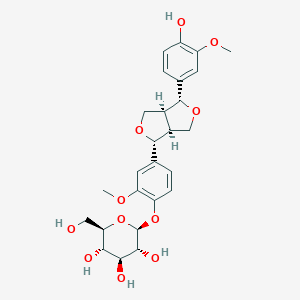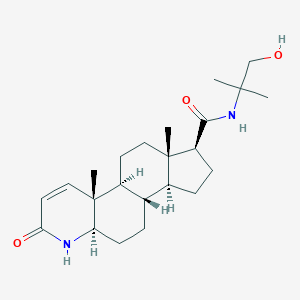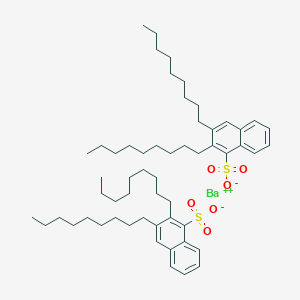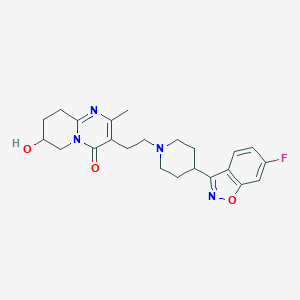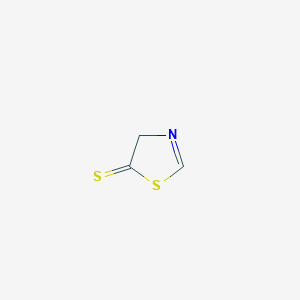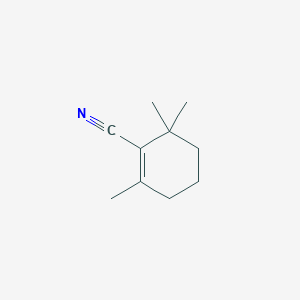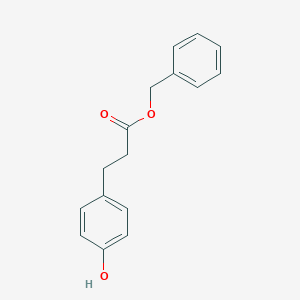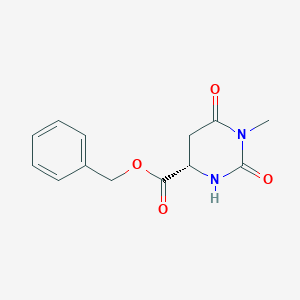![molecular formula C37H40N2O4 B018702 1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 111038-44-9](/img/structure/B18702.png)
1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the benzopyran core, followed by the introduction of the piperazine moiety and subsequent functionalization to achieve the final product. Common reagents and conditions include:
Starting Materials: Benzopyran derivatives, piperazine, phenol derivatives.
Reagents: Methoxy groups, dimethyl groups, phenyl groups.
Conditions: Catalysts, solvents, temperature control, and purification steps.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods are employed.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperazineethanol derivatives: Compounds with similar piperazine and ethanol moieties.
Benzopyran derivatives: Compounds with similar benzopyran structures.
Uniqueness
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Número CAS |
111038-44-9 |
|---|---|
Fórmula molecular |
C37H40N2O4 |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
1-[4-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C37H40N2O4/c1-37(2)36(28-10-6-4-7-11-28)35(33-19-18-32(41-3)24-34(33)43-37)27-14-16-31(17-15-27)42-26-30(40)25-38-20-22-39(23-21-38)29-12-8-5-9-13-29/h4-19,24,30,40H,20-23,25-26H2,1-3H3 |
Clave InChI |
YCKODJGOTHLQFP-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC=CC=C5)O)C6=CC=CC=C6)C |
SMILES canónico |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC=CC=C5)O)C6=CC=CC=C6)C |
Sinónimos |
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-b enzopyran-4-yl)phenoxy)methyl)-4-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


